molecular formula C22H24N2O3 B2924549 (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide CAS No. 1164565-59-6

(2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide

Cat. No.: B2924549
CAS No.: 1164565-59-6
M. Wt: 364.445
InChI Key: KVOCEKQRMUEHDD-YFHOEESVSA-N
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Description

(2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide is a synthetic compound of significant interest in pharmacological research, primarily investigated for its potential as a multi-target kinase inhibitor. Its molecular design, featuring a (Z)-cinnamide moiety linked to a 1,2-dimethylindole core, is structurally analogous to known kinase inhibitors such as semaxanib (SU5416) [https://pubchem.ncbi.nlm.nih.gov/compound/5329096]. This suggests a primary mechanism of action involving the potent and selective inhibition of key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [https://go.drugbank.com/drugs/DB12100]. By blocking VEGF-mediated signaling pathways, this compound is a valuable tool for researchers studying angiogenesis, the process of new blood vessel formation. Consequently, its main research applications are in oncology, where it is used in vitro and in vivo to investigate tumor growth and metastasis, and in cardiovascular disease, where its effects on pathological angiogenesis can be probed. The presence of the dimethoxyphenyl group may further contribute to its biological profile by modulating interactions with additional enzymatic targets. This makes this compound a versatile chemical probe for elucidating complex signal transduction networks and for validating kinases as therapeutic targets in various disease models.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-11-18-12-17(5-8-19(18)24(15)2)14-23-22(25)10-7-16-6-9-20(26-3)21(13-16)27-4/h5-13H,14H2,1-4H3,(H,23,25)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOCEKQRMUEHDD-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.

    Attachment of the Indole Moiety: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond or the amide group can yield various reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced enamides or amines.

    Substitution: Substituted aromatic or indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures often exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Analysis of Provided Evidence

  • focuses on N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a benzamide derivative synthesized for metal-catalyzed C–H bond functionalization studies. Its structure and applications differ significantly from the target compound, which contains an indole moiety and a (Z)-configured enamide group.
  • discusses 3D cell culture platforms using PEGDA hydrogels and quinoline yellow, unrelated to the chemical or pharmacological properties of the queried compound.

No data tables, structural analogs, or pharmacological comparisons are included in these sources.

Gaps in Available Information

However, none of the following critical details are available in the provided evidence:

  • Synthetic routes for the compound or its analogs.
  • Physicochemical properties (e.g., solubility, logP, stability).
  • Biological activity data (e.g., IC50 values, receptor binding affinities).
  • Structural analogs for comparative analysis (e.g., indole-containing enamide derivatives or dimethoxyphenyl-based bioactive molecules).

Recommendations for Further Research

To address this gap, the following steps are advised:

Access specialized databases (e.g., SciFinder, Reaxys, PubChem) to identify structurally similar compounds and their reported activities.

Review medicinal chemistry literature focusing on indole- and enamide-containing molecules, which are common in kinase inhibitors (e.g., sunitinib analogs) or serotonin receptor modulators.

Explore patents for proprietary compounds with overlapping pharmacophores.

Biological Activity

The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O3C_{18}H_{22}N_2O_3, with a molecular weight of 314.38 g/mol. The structure features a prop-2-enamide backbone substituted with a dimethoxyphenyl group and an indole derivative, which are significant for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through disruption of microtubule dynamics. This is similar to known antimitotic agents that target tubulin polymerization, leading to apoptosis in cancer cells .
  • Neuroprotective Effects : The indole moiety has been associated with neuroprotective properties. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis .

Biological Activity Summary Table

Biological ActivityMechanism of ActionReference
AntitumorInhibition of tubulin polymerization
NeuroprotectionReduction of oxidative stress
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
  • Neurotoxicity Assessment : A study involving zebrafish and mice models evaluated the toxicity profile of the compound. Results indicated no significant adverse effects at lower doses, suggesting a favorable safety profile for potential therapeutic use .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of the compound, revealing its ability to downregulate pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases .

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